molecular formula C8H9Cl2F2N B15298240 [(3-Chloro-2,6-difluorophenyl)methyl](methyl)amine hydrochloride CAS No. 2866323-66-0

[(3-Chloro-2,6-difluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B15298240
CAS No.: 2866323-66-0
M. Wt: 228.06 g/mol
InChI Key: KSMMIVQGWNLSQA-UHFFFAOYSA-N
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Description

(3-Chloro-2,6-difluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H8ClF2N·HCl It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride typically involves the reaction of 3-chloro-2,6-difluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,6-difluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing chlorine or fluorine.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

(3-Chloro-2,6-difluorophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-2,6-difluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-2,6-difluorophenyl)methyl]amine
  • (3-Chloro-2,6-difluorophenyl)methylamine
  • (3-Chloro-2,6-difluorophenyl)methylamine

Uniqueness

(3-Chloro-2,6-difluorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2866323-66-0

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

IUPAC Name

1-(3-chloro-2,6-difluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c1-12-4-5-7(10)3-2-6(9)8(5)11;/h2-3,12H,4H2,1H3;1H

InChI Key

KSMMIVQGWNLSQA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1F)Cl)F.Cl

Origin of Product

United States

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